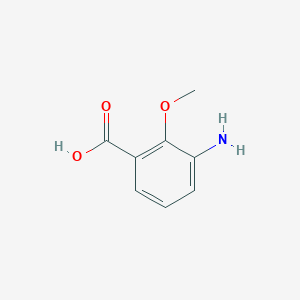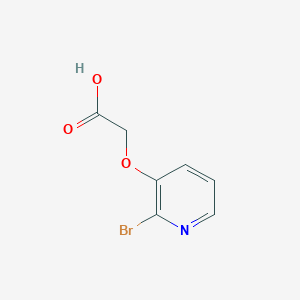![molecular formula C10H9N3 B1290270 [3,3'-Bipyridin]-6-amine CAS No. 31970-30-6](/img/structure/B1290270.png)
[3,3'-Bipyridin]-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,3’-Bipyridin]-6-amine: is an organic compound consisting of two pyridine rings connected at the 3rd position and an amine group attached to the 6th position of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its applications in various fields such as chemistry, biology, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridin]-6-amine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine with a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods include:
Ullmann Coupling: This method involves the homocoupling of halopyridines using copper as a catalyst.
Wurtz Coupling: This method involves the coupling of halopyridines using sodium metal.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,3’-Bipyridin]-6-amine can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions where the amine group or the pyridine rings are substituted with other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles
Major Products:
Oxidation Products: Various oxidized bipyridine derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted bipyridine compounds
Scientific Research Applications
Chemistry:
Ligands in Catalysis: [3,3’-Bipyridin]-6-amine is used as a ligand in transition-metal catalysis due to its ability to coordinate with metal centers.
Photosensitizers: It is used in the development of photosensitizers for photochemical reactions.
Biology:
Biologically Active Molecules: This compound is a precursor for the synthesis of biologically active molecules.
Medicine:
Drug Development: It is used in the synthesis of pharmaceutical compounds due to its unique chemical properties.
Industry:
Supramolecular Structures: [3,3’-Bipyridin]-6-amine is used in the construction of supramolecular architectures.
Mechanism of Action
The mechanism of action of [3,3’-Bipyridin]-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal centers, forming complexes that can participate in various biochemical pathways. These interactions can lead to changes in the activity of the target molecules, resulting in the desired chemical or biological effects .
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with the pyridine rings connected at the 2nd position.
4,4’-Bipyridine: A bipyridine derivative with the pyridine rings connected at the 4th position.
Uniqueness:
Coordination Chemistry: [3,3’-Bipyridin]-6-amine has unique coordination properties due to the position of the amine group, which can influence its binding affinity and selectivity for metal centers.
Chemical Reactivity: The presence of the amine group at the 6th position provides unique reactivity compared to other bipyridine derivatives.
Properties
IUPAC Name |
5-pyridin-3-ylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPQOKFUBWWAET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607439 |
Source


|
| Record name | [3,3'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31970-30-6 |
Source


|
| Record name | [3,3'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1290192.png)
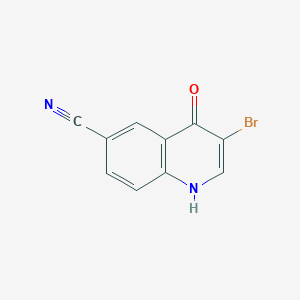
![2-[3-(3-Phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B1290196.png)

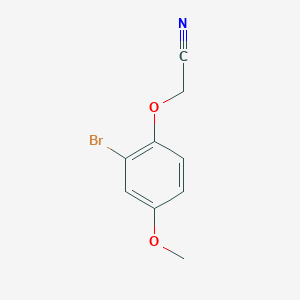

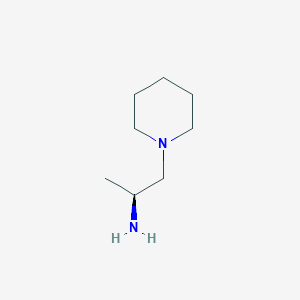
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B1290213.png)


